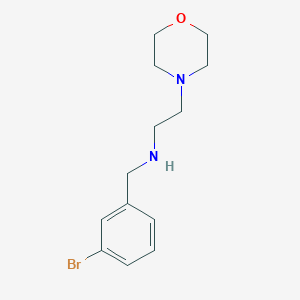![molecular formula C17H20N2 B503925 N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503925.png)
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine typically involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . The reaction conditions include:
Temperature: Moderate heating
Solvent: Often carried out in methanol or ethanol
Catalyst: Sodium sulfide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Raw Materials: 3-nitro-N-ethylcarbazole, sodium sulfide
Reaction Vessel: Large-scale reactors with temperature control
Purification: Recrystallization from methanol or ethanol to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbazole derivatives
Reduction: Reduction reactions typically involve hydrogenation
Substitution: Electrophilic substitution reactions are common
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide
Reduction: Hydrogen gas in the presence of a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Produces carbazole derivatives with various functional groups
Reduction: Leads to fully hydrogenated carbazole compounds
Substitution: Results in halogenated carbazole derivatives
Aplicaciones Científicas De Investigación
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments
Biology: Acts as a substrate for peroxidase enzymes
Industry: Used in the production of high-performance organic pigments like Permanent Violet RL
Mecanismo De Acción
The mechanism of action of N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. The pathways involved include:
Enzyme Inhibition: Inhibits peroxidase enzymes by acting as a substrate
Receptor Binding: Potential binding to specific receptors in biological systems
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-9-ethylcarbazole: Similar structure but lacks the N-ethyl group
9-Ethylcarbazole: Lacks the amino group at the 3-position
N-ethylcarbazole: Similar but with different substitution patterns
Uniqueness
N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of high-performance pigments and potential pharmaceutical agents .
Propiedades
Fórmula molecular |
C17H20N2 |
|---|---|
Peso molecular |
252.35g/mol |
Nombre IUPAC |
N-[(9-ethylcarbazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C17H20N2/c1-3-18-12-13-9-10-17-15(11-13)14-7-5-6-8-16(14)19(17)4-2/h5-11,18H,3-4,12H2,1-2H3 |
Clave InChI |
GVBUTYANMFTTCU-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
SMILES canónico |
CCNCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503843.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503844.png)


![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503851.png)
![({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B503853.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B503854.png)
![1-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B503855.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503858.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503860.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503861.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503862.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503864.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503865.png)
